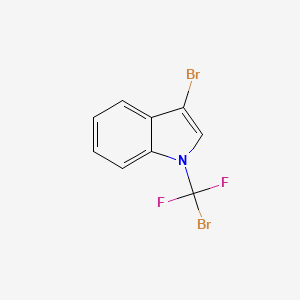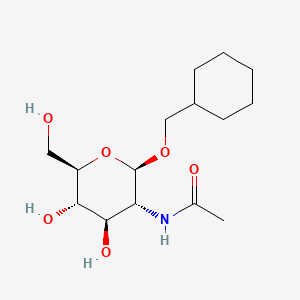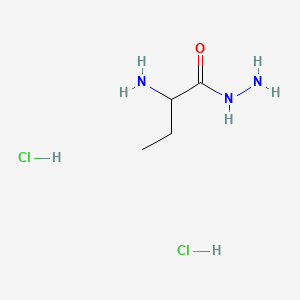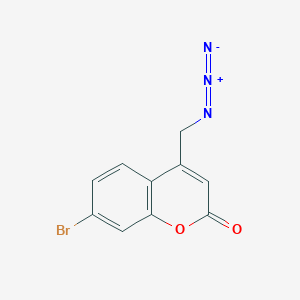
Potassium (E)-(2,6-dichlorostyryl)trifluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium (E)-(2,6-dichlorostyryl)trifluoroborate is a member of the organotrifluoroborate family, which has gained significant attention in recent years due to its stability and versatility in various chemical reactions. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium (E)-(2,6-dichlorostyryl)trifluoroborate typically involves the reaction of (E)-(2,6-dichlorostyryl)boronic acid with potassium hydrogen fluoride (KHF2). The reaction is carried out under mild conditions, often at room temperature, and results in the formation of the trifluoroborate salt. This method is advantageous due to its simplicity and the stability of the resulting product .
Industrial Production Methods
Industrial production of potassium organotrifluoroborates, including this compound, generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
Potassium (E)-(2,6-dichlorostyryl)trifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the trifluoroborate with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the products are formed in high yields .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.
Conditions: Mild temperatures (25-80°C), aqueous or organic solvents (e.g., ethanol, toluene).
Major Products
The major products of these reactions are biaryl or styryl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学的研究の応用
Potassium (E)-(2,6-dichlorostyryl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, facilitating the synthesis of complex organic molecules
Biology: Employed in the synthesis of biologically active compounds, including potential drug candidates.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of intermediates for active pharmaceutical ingredients (APIs).
Industry: Applied in the production of advanced materials, such as polymers and electronic materials, due to its ability to form stable carbon-carbon bonds
作用機序
The mechanism by which potassium (E)-(2,6-dichlorostyryl)trifluoroborate exerts its effects is primarily through its role in the Suzuki-Miyaura cross-coupling reaction. The compound acts as a nucleophilic partner, transferring its styryl group to the palladium catalyst, which then couples with an electrophilic aryl or vinyl halide. This process involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halide bond of the aryl or vinyl halide.
Transmetalation: The styryl group from the trifluoroborate is transferred to the palladium complex.
Reductive Elimination: The coupled product is released, regenerating the palladium catalyst for further cycles
類似化合物との比較
Potassium (E)-(2,6-dichlorostyryl)trifluoroborate can be compared with other potassium organotrifluoroborates, such as:
- Potassium phenyltrifluoroborate
- Potassium vinyltrifluoroborate
- Potassium alkyltrifluoroborates
Uniqueness
- Stability : this compound is highly stable under ambient conditions, unlike some boronic acids which can be sensitive to air and moisture .
- Reactivity : It offers unique reactivity in cross-coupling reactions, providing high yields and selectivity for the formation of styryl derivatives .
Conclusion
This compound is a valuable compound in organic synthesis, offering stability and versatility in various chemical reactions. Its applications in scientific research, particularly in the synthesis of complex organic molecules, highlight its importance in both academic and industrial settings.
特性
分子式 |
C8H5BCl2F3K |
|---|---|
分子量 |
278.93 g/mol |
IUPAC名 |
potassium;[(E)-2-(2,6-dichlorophenyl)ethenyl]-trifluoroboranuide |
InChI |
InChI=1S/C8H5BCl2F3.K/c10-7-2-1-3-8(11)6(7)4-5-9(12,13)14;/h1-5H;/q-1;+1/b5-4+; |
InChIキー |
WSCFMCRPJHEFSO-FXRZFVDSSA-N |
異性体SMILES |
[B-](/C=C/C1=C(C=CC=C1Cl)Cl)(F)(F)F.[K+] |
正規SMILES |
[B-](C=CC1=C(C=CC=C1Cl)Cl)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-Bromo-4-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B13466406.png)
![[8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol](/img/structure/B13466409.png)
![[4-(Phenylamino)phenyl]boronic acid](/img/structure/B13466417.png)

![3-[4-(Methylamino)phenyl]propanoic acid hydrochloride](/img/structure/B13466419.png)


![4-[(3R)-piperidine-3-carbonyl]morpholine hydrochloride](/img/structure/B13466447.png)
![(4-Amino-2-oxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B13466449.png)





